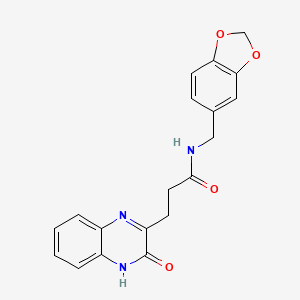
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that features a benzodioxole moiety and a hydroxyquinoxaline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzodioxole Moiety: Starting from a suitable precursor, such as catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Quinoxaline Synthesis: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine derivative with a suitable diketone.
Coupling Reaction: The benzodioxole and quinoxaline intermediates can be coupled through a nucleophilic substitution reaction, followed by amide bond formation to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyquinoxalin-2-yl)propanamide: Similar structure with a methoxy group instead of a hydroxy group on the quinoxaline ring.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the presence of both a benzodioxole and a hydroxyquinoxaline moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H17N3O4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(20-10-12-5-7-16-17(9-12)26-11-25-16)8-6-15-19(24)22-14-4-2-1-3-13(14)21-15/h1-5,7,9H,6,8,10-11H2,(H,20,23)(H,22,24) |
InChI-Schlüssel |
AFPWNZVJFOORPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















